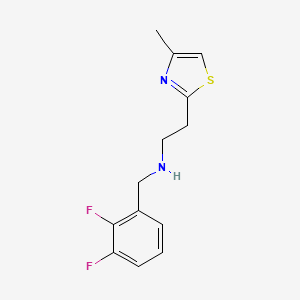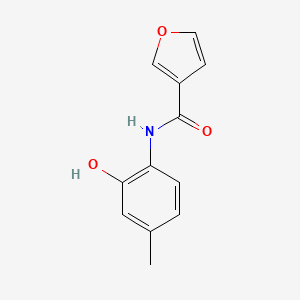
N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, with a 2-hydroxy-4-methylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis from α-chloro ketones: One method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide to form ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.
Synthesis from β-dicarbonyl compounds: Another method includes the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid.
Industrial Production Methods: Industrial production methods for N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize microwave-assisted synthesis to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring and the phenyl substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic and nucleophilic reagents can be employed under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Substituted furan and phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for therapeutic applications .
Medicine: The compound has shown promise in medicinal chemistry as a potential antiviral and antibacterial agent. Its derivatives have been investigated for their efficacy against various pathogens .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and phenyl substituent play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound’s ability to generate reactive oxygen species also contributes to its biological effects .
Comparación Con Compuestos Similares
2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide: Known for its antiviral activity against H5N1 influenza virus.
Furan carboxanilides: A class of fungicides including carboxine, oxicarboxine, and boscalid.
Uniqueness: N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide |
InChI |
InChI=1S/C12H11NO3/c1-8-2-3-10(11(14)6-8)13-12(15)9-4-5-16-7-9/h2-7,14H,1H3,(H,13,15) |
Clave InChI |
RJANIOHHYQPDMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=COC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


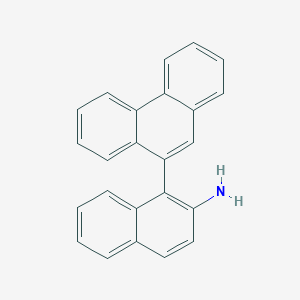
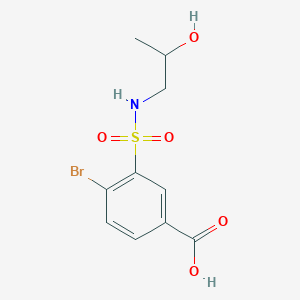

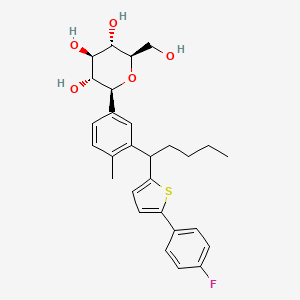
![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)

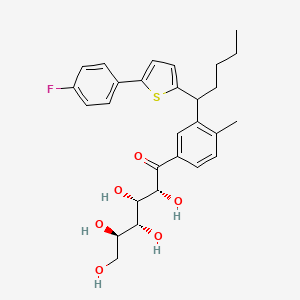





![((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone](/img/structure/B14899781.png)
